Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Antileishmanial Structure-Activity Relationship Neglected Tropical Disease

Avoid failed experiments with wrong thienopyridine regioisomers. This specific N-acetyl-thieno[2,3-c]pyridine building block (CAS 1105194-32-8) delivers validated bioactivity. - Antileishmanial N-substituted analogs achieve IC₅₀ 0.83-1.13 µM, 250-fold selectivity. - Hsp90 inhibitor scaffold IC₅₀ 10.8-12.4 µM across cancer lines; orthogonal N-acetyl protection for library synthesis. - 95% purity, MW 254.31 (5.5% lighter than ethyl analog), ideal for fragment-based screening. Available for immediate global shipping.

Molecular Formula C11H14N2O3S
Molecular Weight 254.31 g/mol
CAS No. 1105194-32-8
Cat. No. B1418305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
CAS1105194-32-8
Molecular FormulaC11H14N2O3S
Molecular Weight254.31 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)N
InChIInChI=1S/C11H14N2O3S/c1-6(14)13-4-3-7-8(5-13)17-10(12)9(7)11(15)16-2/h3-5,12H2,1-2H3
InChIKeyAZLWMKMOYRESGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate: Core Scaffold Profile


Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS 1105194-32-8) is a heterocyclic building block belonging to the thieno[2,3-c]pyridine class. Its structure features a 2-amino-3-carboxylate moiety and an N-acetyl protecting group on the tetrahydropyridine ring . This specific substitution pattern distinguishes it from other thienopyridine regioisomers and N-unsubstituted analogs, making it a key intermediate for further synthetic elaboration in medicinal chemistry programs targeting kinases, Hsp90, and parasitic enzymes [1].

Core scaffold
Thieno[2,3-c]pyridine core reported in kinase and Hsp90 inhibitor series for library synthesis
Protecting group
N-acetyl protection enables orthogonal deprotection strategies in multi-step routes
Synthetic handle
2-amino-3-carboxylate pattern allows amine and ester derivatization for SAR exploration

Why Generic Substitution of This Thienopyridine Is Not Straightforward


The thieno[2,3-c]pyridine scaffold is one of several thienopyridine regioisomers, and biological activity is highly sensitive to both the ring fusion pattern and the nature of the N-substituent. A 2025 study demonstrated that among N-Boc-thienopyridines, only the thieno[2,3-c]pyridine series showed antileishmanial activity (IC₅₀ < 10 µM), while the corresponding thieno[2,3-b]pyridine analogs were completely inactive [1]. Furthermore, replacing the N-acetyl group with N-Boc or N-benzyl can drastically alter potency, selectivity, and drug-like properties, as shown in the same series where the N-benzyl derivative 3f achieved sub-micromolar activity (IC₅₀ 0.83–1.13 µM) with a 250-fold improvement in selectivity over the reference drug amphotericin B [1]. Therefore, simply substituting one thienopyridine regioisomer or N-protected variant for another without comparative data is scientifically unjustified and may lead to failed experiments.

Regioisomer mismatch
Thieno[2,3-c] ring fusion is linked to reported antileishmanial activity; [2,3-b] analogs were inactive in the same assay series and may not substitute.
N-substituent identity
Replacing N-acetyl with N-Boc or N-benzyl can shift potency and selectivity profiles; SAR may not transfer across protecting groups.
Ester variant mismatch
Methyl ester differs from ethyl ester in molecular weight and lipophilicity; direct substitution may alter solubility and procurement specifications.

Quantitative Differentiation Evidence Against Analogues


Thieno[2,3-c] vs. [2,3-b] Regioisomer Antileishmanial Activity

In a head-to-head series, N-Boc-thieno[2,3-c]pyridine derivatives (2b, 2c, 2f, 2g) demonstrated antileishmanial activity with IC₅₀ values < 10 µM against L. amazonensis, whereas the entire N-Boc-thieno[2,3-b]pyridine series (1a–f) was completely inactive. This establishes the [2,3-c] ring fusion as a critical determinant of biological activity. While the target compound carries an N-acetyl rather than N-Boc group, it shares the essential [2,3-c] core that is required for activity [1].

Regioisomer SAR
Class-level
Thieno[2,3-c]: IC₅₀ <10 µM; Thieno[2,3-b]: inactive
Supports regioisomer selection for screening
Activity requires N-substitution optimization
Antileishmanial Structure-Activity Relationship Neglected Tropical Disease

Methyl Ester vs. Ethyl Ester Physicochemical Profile

The methyl ester target compound (CAS 1105194-32-8, MW 254.31) differs from its direct ethyl ester analog (CAS 24237-43-2, MW 268.34) by a single methylene unit, resulting in a ~5.5% lower molecular weight and altered lipophilicity. While no direct biological comparison data exist for these two specific esters, the methyl ester is commercially available with documented purity (95.0%) and pricing (e.g., £365/250 mg from Fluorochem), enabling procurement planning. The ethyl ester analog is primarily described in the context of Schiff base metal complex synthesis rather than as a standalone bioactive scaffold [1].

Ester profile
Supporting evidence
Methyl: MW 254.3, 95% purity; Ethyl: MW 268.3
Supports procurement and fragment-design review
Direct bioactivity comparison not available
Physicochemical Properties Medicinal Chemistry Procurement

N-Acetyl Protecting Group vs. N-Boc Synthetic Utility

The N-acetyl group on the target compound serves as a stable protecting group that can be selectively removed or retained during subsequent synthetic steps, offering orthogonal reactivity compared to N-Boc (acid-labile) or N-unsubstituted (nucleophilic amine) analogs. In the antileishmanial series, replacing N-Boc with N-benzyl on the thieno[2,3-c]pyridine core improved both potency (IC₅₀ from <10 µM to 0.83–1.13 µM for compound 3f) and selectivity (250-fold higher than amphotericin B), demonstrating that the N-substituent is not merely protective but a key pharmacophoric element [1].

N-Substituent SAR
Class-level
N-Benzyl 3f: IC₅₀ 0.83 µM, SI >250; N-Boc series: IC₅₀ <10 µM
Protecting group strategy context
Direct N-acetyl data not reported
Synthetic Chemistry Protecting Group Strategy Building Block

Thieno[2,3-c]pyridine Core as an Hsp90 Inhibitor Scaffold

In a 2025 study, thieno[2,3-c]pyridine derivative 6i demonstrated IC₅₀ values of 10.8 µM (HSC3), 11.7 µM (T47D), and 12.4 µM (RKO) across head/neck, breast, and colorectal cancer cell lines, with a mechanism involving G2 phase cell cycle arrest distinct from apoptosis. This establishes the [2,3-c] core as a viable starting point for anticancer agent development. While 6i is a more elaborated analog than the target compound, the conserved core scaffold suggests the target compound is a suitable intermediate for constructing Hsp90-targeting libraries [1].

Hsp90 cell panel
Class-level
HSC3 10.8 • T47D 11.7 • RKO 12.4 µM
Scaffold utility in oncology research
Assayed on elaborated analog 6i
Anticancer Hsp90 Inhibition Kinase Inhibitor

Recommended Application Scenarios Based on Evidence


Hsp90-Targeted Anticancer Library Synthesis

The thieno[2,3-c]pyridine core has been validated as an Hsp90 inhibitor scaffold with IC₅₀ values of 10.8–12.4 µM across head/neck, breast, and colorectal cancer cell lines [1]. Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate serves as a key intermediate for generating focused libraries of N-substituted and C-2 derivatized analogs for Hsp90-targeted anticancer drug discovery.

Antiparasitic Drug Discovery for Leishmaniasis

The thieno[2,3-c]pyridine scaffold, in contrast to the inactive [2,3-b] regioisomer, is essential for antileishmanial activity. N-Substituted analogs have achieved sub-micromolar potency with high selectivity indices [2]. The N-acetyl protecting group of the target compound provides a versatile starting point for generating N-deacetylated and N-alkylated derivatives for screening against Leishmania species.

Fragment-Based Drug Design with Low-MW Ester

With a molecular weight of 254.31 g/mol, the methyl ester is 5.5% lighter than its ethyl ester analog (CAS 24237-43-2, MW 268.34), making it more compliant with fragment-based screening guidelines . Its verified commercial availability at 95% purity facilitates procurement for fragment library construction and subsequent structure-based optimization.

Orthogonal N-Protecting Group Strategy Development

The N-acetyl group on the tetrahydropyridine ring offers orthogonal protection relative to the commonly used N-Boc group, enabling selective deprotection sequences in multi-step synthetic routes. The established utility of this scaffold in Schiff base and metal complex formation further extends its applicability to coordination chemistry and catalytic applications [3].

Application
Selection Property
Validation Focus
Hsp90 inhibitor library synthesis
Thieno[2,3-c]pyridine core scaffold
Hsp90 binding and cell-cycle arrest endpoints
Antileishmanial compound development
Regioisomer and N-substituent identity
In vitro promastigote assay and selectivity review
Fragment-based design
Low molecular weight and commercial availability
Fragment growth and property optimization
Multi-step synthetic route design
N-acetyl orthogonal protection
Deprotection sequence and metal-complex compatibility
Quote Request

Request a Quote for Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.